4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid
Description
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazolone (2-oxo-2,3-dihydro-1,3-thiazole) ring substituted at the 4-position with a methyl group and at the 3-position with a butanoic acid side chain. This compound belongs to a class of molecules where a thiazole-derived heterocycle is fused with an aliphatic carboxylic acid, conferring unique physicochemical and biological properties. The thiazolone ring introduces electron-withdrawing effects due to the oxo group, which may enhance the acidity of the carboxylic acid moiety compared to simpler aliphatic acids.
Properties
IUPAC Name |
4-(4-methyl-2-oxo-1,3-thiazol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-5-13-8(12)9(6)4-2-3-7(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYBHFPOZKIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268547 | |
| Record name | 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-79-4 | |
| Record name | 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole with butanoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 position is electrophilic due to conjugation with the oxo group, facilitating nucleophilic attacks.
Oxidation and Reduction Reactions
The oxo group and thiazole ring participate in redox processes:
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization:
Cyclization Reactions
The butanoic acid side chain can participate in intramolecular cyclization:
Salt Formation
The carboxylic acid forms salts with bases:
Thermal and Photochemical Reactions
Decomposition pathways under extreme conditions:
Key Reactivity Insights:
-
Thiazole Ring Activation : The oxo group at C-2 enhances electrophilicity at C-5, directing substitutions (e.g., halogenation, amination) .
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Side Chain Flexibility : The butanoic acid moiety enables cyclization and derivatization without disrupting the thiazole core .
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pH-Dependent Behavior : The carboxylic acid protonates/deprotonates (pKa ≈ 4.2), influencing solubility and reaction pathways .
This compound’s versatility in nucleophilic, redox, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Experimental validation of these pathways is critical for applications in drug design and heterocyclic synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is significant in medicinal chemistry for its role in biological activity. The molecular structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 201.24 g/mol
- SMILES Notation : CC1=CSC(=O)N1CCCC(=O)O
- InChIKey : DYRYBHFPOZKIQX-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties
Thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, indicating their potential utility in treating inflammatory diseases .
Pesticide Development
The compound's thiazole moiety is known for its efficacy in agricultural chemistry. Research has explored its use as a precursor in synthesizing novel pesticides that target specific pests while minimizing environmental impact .
Buffering Agent
This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH levels within the range of 6 to 8.5, making it valuable for various biological experiments .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Structural Insights:
- Heterocyclic Differences: The thiazolone ring (with an oxo group) differs from simple thiazole or phenoxy groups in electronic properties, influencing acidity and binding interactions. For instance, the oxo group may enhance hydrogen-bonding capacity compared to MCPB’s phenoxy moiety .
Physicochemical Properties
- Acidity : The electron-withdrawing oxo group in the thiazolone ring likely lowers the pKa of the carboxylic acid compared to MCPB or 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, making it more acidic and reactive in biological systems.
- Solubility: The aliphatic butanoic acid chain may improve aqueous solubility relative to aromatic analogs like benzoic acid derivatives, though the methyl and oxo groups could introduce steric hindrance .
Biological Activity
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C8H11NO3S, with a molecular weight of 201.24 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| CAS Number | 854137-79-4 |
| Appearance | Powder |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
Anticancer Properties
Thiazole compounds have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Notably, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of thiazole derivatives. The compound may exhibit anticonvulsant properties by modulating neurotransmitter systems in the brain. This activity could be attributed to the structural similarity to known anticonvulsants.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, contributing to its neuroprotective and anticonvulsant effects.
- Oxidative Stress Reduction : Some studies indicate that thiazoles can enhance antioxidant defenses in cells, reducing oxidative stress and promoting cell survival.
Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls .
Study 2: Anticancer Activity
Research conducted on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. In vitro assays showed that compounds similar to this thiazole derivative had IC50 values lower than established chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclocondensation of thiazolone derivatives with appropriate carboxylic acid precursors. For example, analogous thiazolylamino propanoic acids are synthesized via cyclocondensation of substituted thiazoles with activated esters under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Optimization can be achieved using factorial design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent ratio, catalyst loading) and their interactions. Statistical methods like response surface methodology (RSM) are effective for minimizing trial-and-error approaches .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR are essential for confirming the thiazol-2-one ring and butanoic acid backbone. Aromatic protons in the thiazole ring typically appear as singlet peaks between δ 6.5–7.5 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using ESI-MS in negative ion mode for the carboxylic acid group) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- pH sensitivity : Thiazol-2-one rings may hydrolyze under strongly acidic/basic conditions.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
The thiazol-2-one ring acts as an electron-deficient moiety due to the carbonyl group, making it susceptible to nucleophilic attack at the C-2 position. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites . For example, the butanoic acid side chain may participate in hydrogen-bonding networks, influencing solubility and reactivity in cross-coupling reactions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives with substituted phenyl groups (e.g., 4-trifluoromethylphenyl) show improved binding affinity in receptor models .
- QM/MM simulations : Evaluate transition states in catalytic reactions, such as Suzuki-Miyaura couplings involving thiazole derivatives .
Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or solubility?
- Statistical analysis : Use ANOVA to identify outliers or confounding variables (e.g., trace moisture in solvents) .
- Cross-validation : Compare results across multiple characterization methods (e.g., XRD vs. NMR for structural confirmation) .
- DoE replication : Re-run factorial experiments with tighter control over parameters like stirring rate or reagent purity .
Q. How can reaction engineering improve yield in scaled-up synthesis?
- Membrane separation technologies : Purify intermediates via nanofiltration to remove byproducts .
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions, reducing decomposition risks .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
